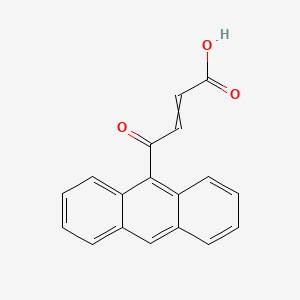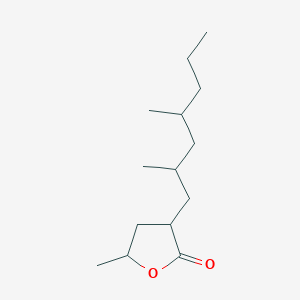
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing one oxygen atom and various alkyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,4-dimethylheptanal with 2-methyl-1,3-propanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the oxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated structure.
Substitution: The alkyl groups on the oxolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxolane ring and alkyl substituents play a crucial role in binding to these targets, influencing biological pathways and chemical reactions. The compound’s effects are mediated through specific interactions with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one: shares structural similarities with other oxolanes and branched hydrocarbons.
2,3-Dimethyl-4-propyl-2-heptene: Another branched hydrocarbon with different functional groups and reactivity.
3-Ethyl-4-methylheptane: A branched alkane with a similar carbon skeleton but lacking the oxolane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of the oxolane ring and alkyl substituents, which confer distinct chemical and physical properties. This makes it valuable for various applications and research purposes.
Eigenschaften
CAS-Nummer |
110444-32-1 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
3-(2,4-dimethylheptyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C14H26O2/c1-5-6-10(2)7-11(3)8-13-9-12(4)16-14(13)15/h10-13H,5-9H2,1-4H3 |
InChI-Schlüssel |
MUJKQTHDWQVBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC(C)CC1CC(OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


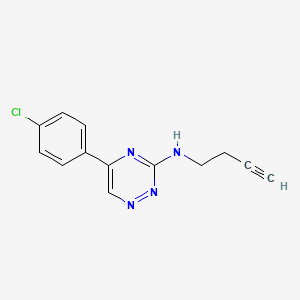
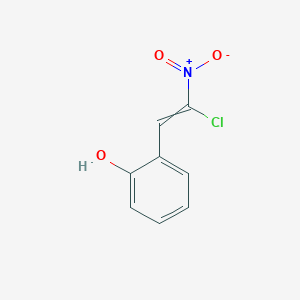
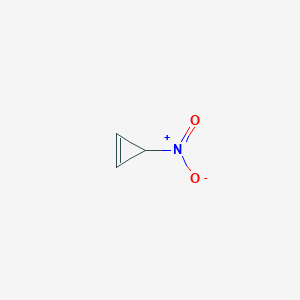
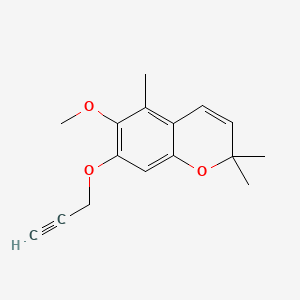
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)
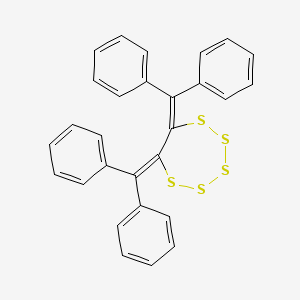

![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
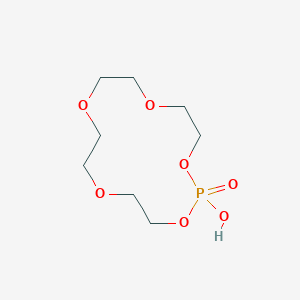
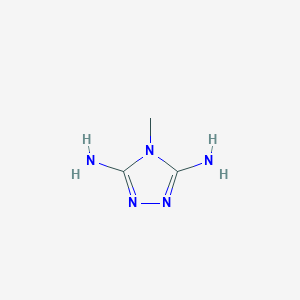
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
